molecular formula C16H14INO2 B5112363 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile

3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile

Cat. No. B5112363
M. Wt: 379.19 g/mol
InChI Key: YHZZYTZURFYGLN-UHFFFAOYSA-N
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Description

3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile, also known as IW-1973, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of benzonitrile derivatives and has been reported to possess potent anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile is not fully understood. However, studies suggest that it exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. It also modulates the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile can effectively reduce inflammation and pain in animal models. It has also been reported to possess antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, it has shown promising results in the treatment of cancer, with studies indicating that it can induce apoptosis and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile is its potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders and pain management. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile. One potential direction is to further investigate its mechanism of action and identify potential targets for its therapeutic effects. Additionally, studies can be conducted to determine its safety and potential side effects in humans. Furthermore, research can be conducted to determine its efficacy in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Overall, the potential therapeutic effects of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile is a multistep process that involves the reaction of 4-cyanophenol with 2-bromoethyl phenyl ether in the presence of a base to form 4-(2-phenylethoxy)phenol. The resulting product is then treated with iodine and potassium carbonate to obtain 3-iodo-4-(2-phenylethoxy)phenol, which is further reacted with methyl iodide and potassium carbonate to yield 3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile.

Scientific Research Applications

3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile has been extensively studied in scientific research for its potential therapeutic effects. It has been reported to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders and pain management. Additionally, it has shown promising results in the treatment of cancer, with studies indicating that it can inhibit the growth of cancer cells and induce apoptosis.

properties

IUPAC Name

3-iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c1-19-15-10-13(11-18)9-14(17)16(15)20-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZZYTZURFYGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)I)OCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methoxy-4-(2-phenylethoxy)benzonitrile

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